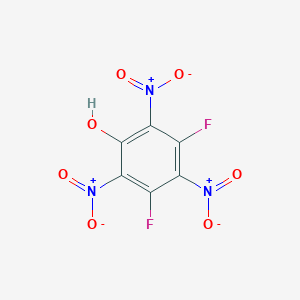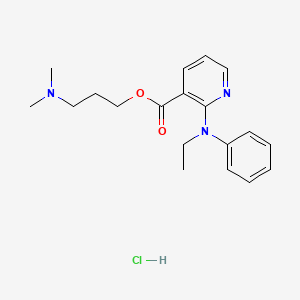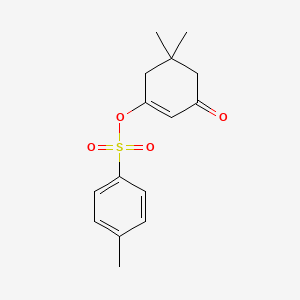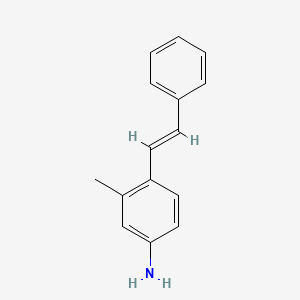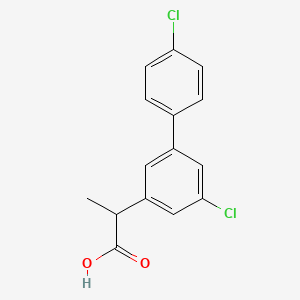![molecular formula C6H12HgN2O3 B14443564 {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury CAS No. 78505-12-1](/img/structure/B14443564.png)
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury is a complex organomercury compound It is characterized by the presence of a methylmercury group attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury typically involves the reaction of methylmercury chloride with an amino acid derivative under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylmercury group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as thiols and amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced mercury compounds. Substitution reactions can result in the formation of various organomercury derivatives .
科学的研究の応用
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a component in various industrial processes .
作用機序
The mechanism of action of {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the formation of stable complexes. This interaction can affect the function of the target proteins and enzymes, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Methylmercury chloride: A simpler organomercury compound with similar toxicological properties.
Ethylmercury: Another organomercury compound used in various applications.
Phenylmercury: A compound with a phenyl group attached to mercury, used in different industrial processes
Uniqueness
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury is unique due to its specific structure, which combines an amino acid derivative with a methylmercury group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
78505-12-1 |
|---|---|
分子式 |
C6H12HgN2O3 |
分子量 |
360.76 g/mol |
IUPAC名 |
[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]-methylmercury |
InChI |
InChI=1S/C5H9N2O3.CH3.Hg/c1-3(6)5(10)7-2-4(8)9;;/h3H,1-2,6H2,(H,7,10)(H,8,9);1H3;/t3-;;/m0../s1 |
InChIキー |
WELLSWIAOGUIDF-QTNFYWBSSA-N |
異性体SMILES |
C[Hg]C[C@@H](C(=O)NCC(=O)O)N |
正規SMILES |
C[Hg]CC(C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


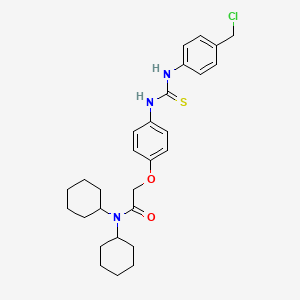
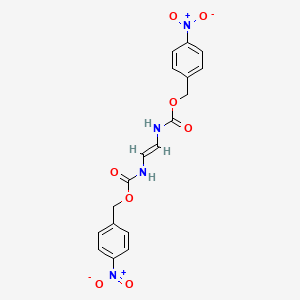
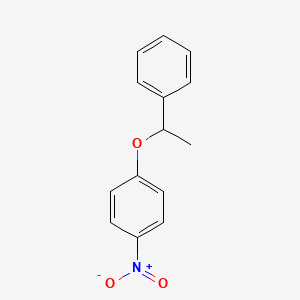
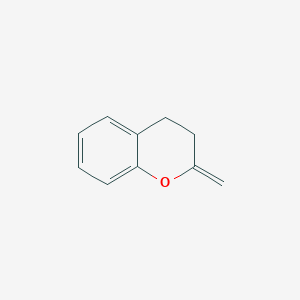
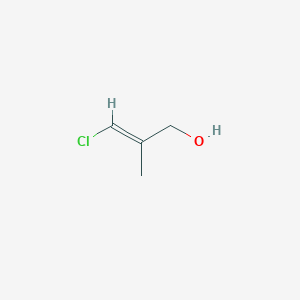
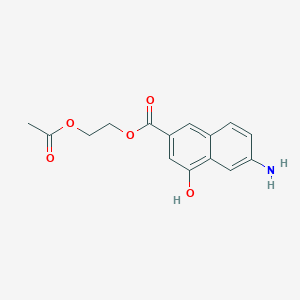
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
